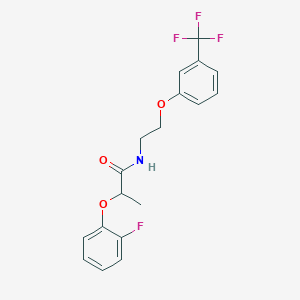![molecular formula C21H12Cl2N2O3S B2576592 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-05-9](/img/no-structure.png)
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are important in the world of chemistry due to their aromatic properties and the many reactive positions they offer for various chemical reactions .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not detailed in the available literature, thiazole rings in general can undergo various types of reactions due to their aromaticity and the presence of reactive positions .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
The compound , 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , is a complex molecule that may have various applications in scientific research due to the presence of a thiazole ring. Thiazole derivatives are known for their diverse biological activities, which can be leveraged in different fields of scientific research .
Antioxidant Research: Thiazole derivatives exhibit significant antioxidant properties. The compound could be used to study oxidative stress-related diseases and the development of antioxidant therapies.
Analgesic Development: Research has shown that thiazole derivatives can act as analgesics . This compound could be applied in the synthesis and testing of new pain relief medications.
Anti-inflammatory Applications: Due to the anti-inflammatory activities of thiazole compounds , this particular molecule could be valuable in researching treatments for inflammation-related conditions.
Antimicrobial and Antifungal Studies: The thiazole component of the compound suggests potential use in developing antimicrobial and antifungal agents, as thiazoles have been effective in these areas .
Antiviral Research: Thiazole derivatives have been used in the development of antiviral drugs . This compound could contribute to the study of new treatments for viral infections.
Diuretic Properties: The compound’s thiazole ring may offer diuretic properties, making it useful in the study of drugs that promote diuresis .
Anticonvulsant Research: Thiazole derivatives have shown promise as anticonvulsants . This compound could be explored for its potential in epilepsy treatment research.
Neuroprotective Studies: Given the neuroprotective capabilities of some thiazole derivatives , this compound might be researched for its potential benefits in neurodegenerative diseases.
Each of these applications represents a unique field of study where the compound could have significant implications. Further research and experimentation would be necessary to fully understand and harness the potential of this compound in these areas. The thiazole ring’s versatility as a standalone moiety contributes to the development of various drugs and biologically active agents, making it a valuable target for medicinal chemistry research .
Mecanismo De Acción
The mechanism of action of molecules containing a thiazole ring can vary widely. When these molecules enter physiological systems, they can behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the introduction of the thiazole and pyrrole rings, and finally the chlorination of the phenyl ring.", "Starting Materials": [ "2-hydroxyacetophenone", "3-chlorobenzaldehyde", "methylamine", "thiourea", "malonic acid", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "chlorine" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting 2-hydroxyacetophenone with 3-chlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting the product from step 1 with phosphorus oxychloride.", "Step 3: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid by hydrolyzing the product from step 2 with sodium hydroxide.", "Step 4: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromene-3-carboxylic acid by reacting the product from step 3 with thiourea and methylamine in the presence of acetic anhydride.", "Step 5: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting the product from step 4 with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride.", "Step 6: Chlorination of the phenyl ring using chlorine in the presence of a catalyst such as iron(III) chloride to obtain the final product." ] } | |
Número CAS |
886163-05-9 |
Nombre del producto |
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Fórmula molecular |
C21H12Cl2N2O3S |
Peso molecular |
443.3 |
Nombre IUPAC |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3 |
Clave InChI |
VSOJBSCXKKZVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





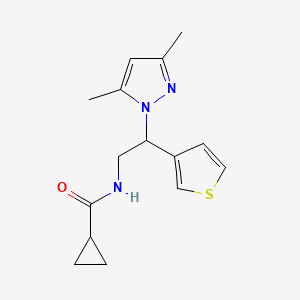
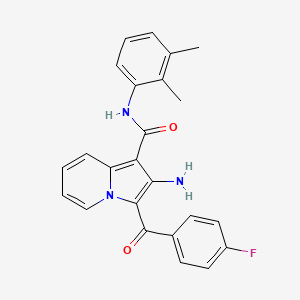
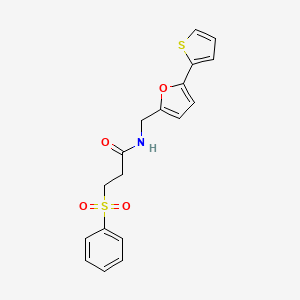
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)
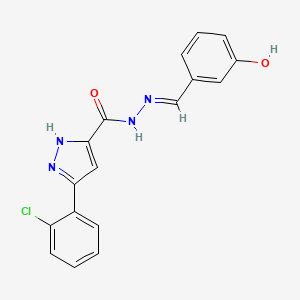
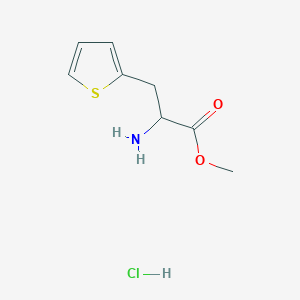

![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
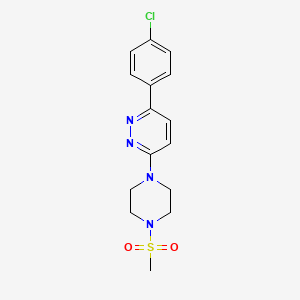
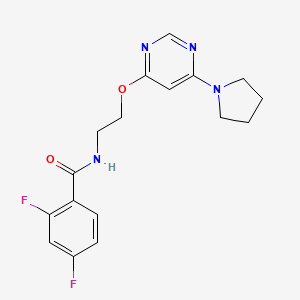
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
